4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-oxadiazoles, have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic activities .
Mode of Action
It’s known that oxadiazoles can interact with various biological targets due to their heterocyclic nature .
Biochemical Pathways
Given the broad spectrum of biological activity associated with oxadiazoles, it’s likely that this compound interacts with multiple pathways .
Result of Action
Similar compounds have shown significant activity against various conditions, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
It has been found that oxadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some oxadiazole derivatives have been shown to interact with europium ions through a carbonyl oxygen atom and oxadiazol nitrogen atom .
Cellular Effects
Similar oxadiazole derivatives have shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates .
Molecular Mechanism
It has been suggested that oxadiazole derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the benzyl and benzamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a benzohydrazide with a benzoic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It has been studied for its nematicidal activity against plant-parasitic nematodes.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds also contain the oxadiazole ring but differ in the position of nitrogen atoms.
1,3,4-thiadiazole derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring.
Uniqueness
4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzyl and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAKKVQLMAKLGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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